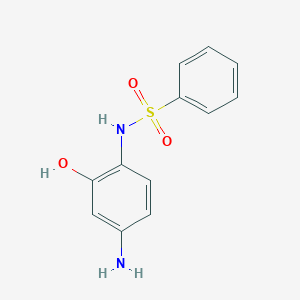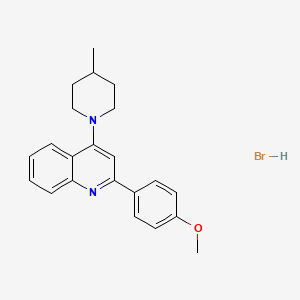
1,2-Dimethylacenaphthene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylacenaphthene-1,2-diol is an organic compound with the molecular formula C14H14O2 It is a derivative of acenaphthene, featuring two methyl groups and two hydroxyl groups attached to the acenaphthene core
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethylacenaphthene-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 1,2-dimethylacenaphthene. This reaction typically employs osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the intermediate osmate ester with sodium bisulfite (NaHSO3) to yield the desired diol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of dihydroxylation and reduction can be scaled up for larger-scale synthesis if needed.
化学反应分析
Types of Reactions
1,2-Dimethylacenaphthene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or quinones.
Reduction: Reduction reactions can convert the diol into corresponding hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Produces diketones or quinones.
Reduction: Yields hydrocarbons.
Substitution: Results in various substituted acenaphthene derivatives.
科学研究应用
1,2-Dimethylacenaphthene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
作用机制
The mechanism of action of 1,2-Dimethylacenaphthene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. Additionally, the methyl groups can affect the compound’s steric properties, impacting its binding affinity and selectivity towards specific targets .
相似化合物的比较
Similar Compounds
1,2-Dihydroxyacenaphthene: Lacks the methyl groups present in 1,2-Dimethylacenaphthene-1,2-diol.
1,2-Dimethylacenaphthene: Does not have the hydroxyl groups.
Acenaphthenequinone: An oxidized form of acenaphthene with a quinone structure.
Uniqueness
This compound is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and physical properties.
属性
CAS 编号 |
92495-72-2 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
1,2-dimethylacenaphthylene-1,2-diol |
InChI |
InChI=1S/C14H14O2/c1-13(15)10-7-3-5-9-6-4-8-11(12(9)10)14(13,2)16/h3-8,15-16H,1-2H3 |
InChI 键 |
QSDXRXVHRKLPHO-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC3=C2C(=CC=C3)C1(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)

![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)






